molecular formula C16H15BrO2 B5839566 1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone

1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B5839566
M. Wt: 319.19 g/mol
InChI Key: NQVOHFKWXAEDCO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone is an organic compound with the molecular formula C16H15BrO2 It is characterized by the presence of a bromophenyl group and a dimethylphenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylphenol in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dimethylphenoxy groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(3,4-dimethylphenoxy)ethanone can be compared with similar compounds such as:

  • 1-(4-Chlorophenyl)-2-(3,4-dimethylphenoxy)ethanone
  • 1-(4-Fluorophenyl)-2-(3,4-dimethylphenoxy)ethanone
  • 1-(4-Methylphenyl)-2-(3,4-dimethylphenoxy)ethanone

Uniqueness:

  • The presence of the bromine atom in the bromophenyl group can significantly influence the compound’s reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
  • The specific arrangement of the dimethylphenoxy group can also affect the compound’s physical and chemical properties, making it unique in its class.

These comparisons highlight the distinct characteristics and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-3-8-15(9-12(11)2)19-10-16(18)13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVOHFKWXAEDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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